- Diethyldithiocarbamic acid S-oxide: a new class of sulfineJournal of Organic Chemistry, 1988, 53(9), 2119-20,
Cas no 97-77-8 (Disulfiram)
Disulfiram ist ein Thiuram-Derivat, das als Inhibitor des Enzyms Acetaldehyd-Dehydrogenase wirkt. Es wird primär in der unterstützenden Behandlung von chronischem Alkoholmissbrauch eingesetzt, indem es durch Akkumulation von Acetaldehyd eine aversive Reaktion bei Alkoholkonsum auslöst. Der Wirkstoff zeigt eine hohe Selektivität für das Zielenzym und weist eine lange biologische Halbwertszeit auf, was eine einmalige tägliche Dosierung ermöglicht. Seine stabile chemische Struktur gewährleistet eine zuverlässige Wirkung, während metabolische Nebenprodukte renal ausgeschieden werden. Disulfiram wird auch in der Metallverarbeitung als Vulkanisationsbeschleuniger und in der Forschung zur Untersuchung von oxidativem Stress genutzt.

Disulfiram structure
Produktname:Disulfiram
Disulfiram Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tetraethylthiuram disulfide
- TETD
- bis(diethylthiocarbamoyl) disulfide
- disulfiram
- tetraethylthiuram disulphide
- accelerator tetd
- bis (diethylthiocarbamyl) disulfide
- ethylthiudad
- ethyltuex
- etyl tuex
- exhoran
- exhorran
- formamide, 1,1'-dithiobis(n,n-diethylthio)-
- hoca
- hocakrotenalnci-c02959
- hydrogendisulfide
- hydrogenpersulfid
- krotenal
- n,n,n',n'-tetraethylthiuram disulfide
- n,n,n',n'-tetraethylthiuram disulphide
- nci-c02959
- nocbin
- nsc 190940
- perkacit tetd
- perkait tetd
- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
- 1,1-Dithiobis(N,N-diethylthioformamide)
- 1,1`-Dithiobis(N,N-diethylthioformamide)
- Abstenisil
- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
- Tetraethylthioperoxydicarbonic diaMide
- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
- TTD
- Antabuse
- Antabus
- Teturam
- Esperal
- Anticol
- Alcophobin
- Dicupral
- Ethyldithiurame
- Teturamin
- Tetraetil
- Contralin
- Antietanol
- Antaethyl
- Tetradine
- Antivitium
- Abstensil
- Aversan
- Abstinil
- Refusal
- Averzan
- Antetil
- Antetan
- Abstinyl
- Antalcol
- Antadix
- Cronetal
- Antikol
- Antietil
- Etabus
- Ethyl tuads
- Ethyl Thiurad
- Ethyl Thiram
- Ethyl Tuex
- Disulfuram
- Contrapot
- Antiaethan
- Stopetyl
- Thiuranide
- Ephorran
- Antaetil
- Di
- Disulfide, bis(diethylthiocarbamoyl) (8CI)
- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
- Accel TET
- Accel TET-R
- Accelerator TET
- Akrochem TETD
- Bis(N,N-diethylthiocarbamoyl) disulfide
- Curebead PB 75
- Curekind TETD
- Ekagom DTET
- Ekagom TEDS
- Ekagom TETDS
- Espenal
- Etiltox
- N,N,N′,N′-Tetraethyldithiuram disulfide
- N,N,N′,N′-Tetraethylthiuram disulfide
- Disulfiram
-
- MDL: MFCD00009048
- Inchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
- InChI-Schlüssel: AUZONCFQVSMFAP-UHFFFAOYSA-N
- Lächelt: S=C(N(CC)CC)SSC(N(CC)CC)=S
- BRN: 1712560
Berechnete Eigenschaften
- Genaue Masse: 296.050933g/mol
- Oberflächenladung: 0
- XLogP3: 3.9
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 7
- Monoisotopenmasse: 296.050933g/mol
- Monoisotopenmasse: 296.050933g/mol
- Topologische Polaroberfläche: 121Ų
- Schwere Atomanzahl: 16
- Komplexität: 201
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Geruch: Slight odor.
- Taste: SLIGHTLY BITTER TASTE
- Farbe/Form: Gelbweiße Kristalle
- Dichte: 1.27
- Schmelzpunkt: 69-71 °C (lit.)
- Siedepunkt: 117 ºC
- Flammpunkt: 117°C/17mm
- Brechungsindex: 1.5500 (estimate)
- Löslichkeit: 0.004g/l
- Wasserteilungskoeffizient: 0.02 g/100 mL
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidants.
- PSA: 121.26000
- LogP: 3.62120
- Löslichkeit: Unlöslich im Wasser, leicht löslich in Aceton, löslich in Benzol, Chloroform, Kohlenstoffdisulfid.
- Merck: 3364
- FEMA: 2440
Disulfiram Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302,H317,H373,H410
- Warnhinweis: P273,P280,P501
- Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-43-48/22-50/53
- Sicherheitshinweise: S24-S37-S60-S61
- RTECS:JO1225000
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Sicherheitsbegriff:9
- Verpackungsgruppe:III
- Gefahrenklasse:9
- PackingGroup:III
- Risikophrasen:R22; R43; R48/22; R50/53
- Toxizität:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Disulfiram Zolldaten
- HS-CODE:29303000
- Zolldaten:
China Zollkodex:
29303000
Disulfiram Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1398-250 mg |
Disulfiram (Antabuse) |
97-77-8 | 250mg |
$500.0 | 2022-02-28 | ||
Ambeed | A912727-1mg |
Bis(diethylthiocarbamoyl) disulfide |
97-77-8 | 97% | 1mg |
$5.0 | 2023-08-31 | |
LKT Labs | D3374-50 g |
Disulfiram |
97-77-8 | ≥98% | 50g |
$45.10 | 2023-07-11 | |
Hello Bio | HB1119-50mg |
Disulfiram |
97-77-8 | >97% | 50mg |
£53 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |
Tetraethylthiuram disulfide |
97-77-8 | 97% | 25g |
¥38.00 | 2022-08-31 | |
Ambeed | A912727-100g |
Bis(diethylthiocarbamoyl) disulfide |
97-77-8 | 97% | 100g |
$11.0 | 2023-08-31 | |
DC Chemicals | DCAPI1398-100 mg |
Disulfiram (Antabuse) |
97-77-8 | 100mg |
$250.0 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |
Disulfiram |
97-77-8 | 98.23% | 1g |
¥440.00 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |
Tetraethylthiuram Disulfide |
97-77-8 | >97.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |
Disulfiram |
97-77-8 | 98% | 500mg |
¥2880.00 | 2023-09-10 |
Disulfiram Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
Referenz
- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisRSC Advances, 2014, 4(75), 40054-40060,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Ethanol ; rt; 4 h, 20 °C
1.2 -
1.2 -
Referenz
- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
Referenz
- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivativesChina, 2011, 41(2), 285-290,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
Referenz
- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl EthersAccounts of Chemical Research, 2022, 55(14), 1960-1971,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referenz
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Solvents: Ethylene glycol
1.2 Solvents: Ethylene glycol
Referenz
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancerUnited States, 2021, 19(1),,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referenz
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
Referenz
- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl EthersHuaxue Shiji, 1992, 14(2), 113-14,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 -
1.2 -
Referenz
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates)Journal of Organometallic Chemistry, 1988, 349(3), 305-14,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referenz
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Ethylene glycol
Referenz
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C
Referenz
- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayerColloids and Surfaces, 2008, 61(1), 17-24,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
Referenz
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in waterRSC Advances, 2016, 6(45), 39356-39363,
Disulfiram Raw materials
- Ditiocarb sodium
- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-
- Disulfiram
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide
- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-
- Carbamodithioic acid,N,N-diethyl-
- Triphenylantimony dichloride
- Phenol, 2-[(diethylamino)methyl]-4-methyl-
- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)
- 2,3,5-Trimethyphenol
- 1-(1-chloroethoxy)-2-methylpropane
- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester
Disulfiram Preparation Products
- Benzene,1,1'-tellurobis- (1202-36-4)
- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)
- Disulfiram (97-77-8)
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)
- (136-93-6)
- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)
- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)
- Triphenylantimony (603-36-1)
Disulfiram Verwandte Literatur
-
Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354
-
Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280
-
Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354
-
4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127
-
Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
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